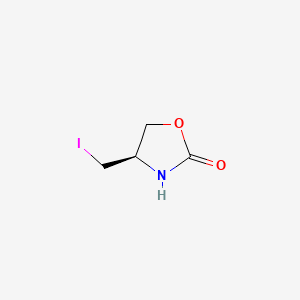

(R)-4-(Iodomethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-(iodomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGUMEIFDXIUBW-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741110 | |

| Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144542-46-1 | |

| Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of (R)-4-(Iodomethyl)oxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Iodomethyl)oxazolidin-2-one is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its oxazolidinone core is a privileged scaffold found in several antibacterial agents, acting as a crucial auxiliary for stereoselective transformations. The presence of a reactive iodomethyl group at the C4 position provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.

Synthesis Protocol

The synthesis of (R)-4-(Iodomethyl)oxazolidin-2-one can be achieved through a two-step sequence starting from the commercially available (R)-glycidol. The first step involves the formation of the oxazolidinone ring, followed by the conversion of the resulting hydroxyl group to an iodide.

Experimental Workflow: Synthesis

Caption: Synthetic route to (R)-4-(Iodomethyl)oxazolidin-2-one.

Step-by-Step Methodology

-

Synthesis of (R)-4-(Hydroxymethyl)oxazolidin-2-one:

-

To a solution of (R)-glycidol in a suitable solvent (e.g., THF), add a carbamate source such as benzyl carbamate in the presence of a base (e.g., sodium hydride).

-

The reaction mixture is stirred at room temperature to facilitate the nucleophilic ring-opening of the epoxide.

-

Upon completion, an intramolecular cyclization is induced, often by heating, to form the oxazolidinone ring.

-

The protecting group (e.g., benzyl) is then removed under appropriate conditions (e.g., hydrogenolysis) to yield (R)-4-(hydroxymethyl)oxazolidin-2-one.

-

-

Synthesis of (R)-4-(Iodomethyl)oxazolidin-2-one:

-

The resulting alcohol, (R)-4-(hydroxymethyl)oxazolidin-2-one, is subjected to an iodination reaction.

-

A common and effective method is the Appel reaction, where the alcohol is treated with triphenylphosphine and iodine in an aprotic solvent like dichloromethane or acetonitrile.

-

The reaction proceeds at room temperature to afford the desired (R)-4-(iodomethyl)oxazolidin-2-one.

-

Purification is typically achieved by column chromatography on silica gel.

-

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for (R)-4-(Iodomethyl)oxazolidin-2-one. These predictions are based on established principles of spectroscopy and comparison with experimental data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of (R)-4-(Iodomethyl)oxazolidin-2-one are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the oxazolidinone ring and the iodomethyl substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5a | ~4.4 - 4.6 | dd | J(gem) = ~9.0, J(vic) = ~8.5 |

| H-5b | ~4.1 - 4.3 | dd | J(gem) = ~9.0, J(vic) = ~6.0 |

| H-4 | ~4.0 - 4.2 | m | - |

| CH₂I | ~3.4 - 3.6 | d | J(vic) = ~5.0 |

| NH | ~6.0 - 7.0 | br s | - |

Justification for Predicted ¹H NMR Shifts:

-

H-5 Protons: The diastereotopic protons on C5 are expected to appear as doublets of doublets (dd) due to geminal coupling with each other and vicinal coupling with the proton on C4. Their chemical shift is influenced by the adjacent oxygen atom, placing them in the 4.1-4.6 ppm range.

-

H-4 Proton: The proton at the chiral center (C4) will likely appear as a multiplet (m) due to coupling with the two protons on C5 and the two protons of the iodomethyl group. Its proximity to the nitrogen and the iodomethyl group will influence its chemical shift, predicted to be around 4.0-4.2 ppm.

-

CH₂I Protons: The methylene protons of the iodomethyl group are expected to be shifted downfield to approximately 3.4-3.6 ppm due to the deshielding effect of the electronegative iodine atom. They will likely appear as a doublet (d) due to coupling with the H-4 proton.

-

NH Proton: The amide proton (NH) typically appears as a broad singlet (br s) in the region of 6.0-7.0 ppm. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~158 - 160 |

| C5 | ~68 - 72 |

| C4 | ~50 - 55 |

| CH₂I | ~5 - 10 |

Justification for Predicted ¹³C NMR Shifts:

-

C2 (Carbonyl): The carbonyl carbon of the carbamate is expected to have the most downfield chemical shift, typically in the range of 158-160 ppm.

-

C5: This carbon, bonded to the ring oxygen, will be deshielded and is predicted to appear between 68 and 72 ppm.

-

C4: The chiral carbon attached to the nitrogen and the iodomethyl group is expected to resonate in the 50-55 ppm region.

-

CH₂I: The carbon of the iodomethyl group is significantly shielded by the heavy iodine atom (the "heavy atom effect") and is therefore predicted to have a very upfield chemical shift, in the range of 5-10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for (R)-4-(Iodomethyl)oxazolidin-2-one are predicted as follows:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Carbamate) | 1750 - 1770 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1100 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Justification for Predicted IR Absorptions:

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a five-membered cyclic carbamate is predicted to appear at a relatively high frequency, around 1750-1770 cm⁻¹.

-

C-O and C-N Stretches: Strong to medium intensity bands for the C-O and C-N single bond stretches within the oxazolidinone ring are expected in the fingerprint region.

-

C-I Stretch: The C-I stretching vibration will appear at a low frequency, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-4-(Iodomethyl)oxazolidin-2-one (Molecular Formula: C₄H₆INO₂, Molecular Weight: 226.99 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for (R)-4-(Iodomethyl)oxazolidin-2-one.

Predicted Key Fragments

| m/z | Proposed Fragment | Notes |

| 227 | [C₄H₆INO₂]⁺˙ | Molecular ion peak. |

| 141 | [CH₂I]⁺ | Resulting from alpha-cleavage. |

| 127 | [I]⁺ | Iodine cation. |

| 100 | [C₄H₆NO₂]⁺ | Loss of an iodine radical from the molecular ion. |

| 86 | [C₃H₄NO₂]⁺ | Loss of the iodomethyl radical from the molecular ion. |

Justification for Predicted Fragmentation:

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 227.

-

Loss of Iodine: A prominent peak at m/z 100, corresponding to the loss of an iodine radical ([M - I]⁺), is anticipated due to the relatively weak C-I bond.

-

Loss of Iodomethyl Radical: Cleavage of the C-C bond between the ring and the iodomethyl group would result in a fragment at m/z 86 ([M - CH₂I]⁺).

-

Alpha-Cleavage: The formation of the iodomethyl cation [CH₂I]⁺ at m/z 141 is also a likely fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and Mass Spectrometry data for (R)-4-(Iodomethyl)oxazolidin-2-one. While direct experimental data is not widely published, the analysis presented here, based on the well-understood spectroscopic behavior of the oxazolidinone scaffold and related structures, offers a reliable reference for researchers working with this versatile chiral building block. The provided synthetic protocol further enhances the practical utility of this guide for professionals in drug development and organic synthesis. The careful application of these predicted data will aid in the confident identification and characterization of (R)-4-(Iodomethyl)oxazolidin-2-one in a laboratory setting.

References

- Synthesis of Oxazolidin-2-ones: For general synthetic strategies towards oxazolidin-2-ones, which are foundational for the synthesis of the topic compound, numerous publications are available. A relevant example can be found in the work by D. A. Evans and coworkers on the use of oxazolidinones as chiral auxiliaries, which often includes their synthesis. A general reference is: Evans, D. A.; et al. J. Am. Chem. Soc.1982, 104 (6), pp 1737–1739. (A specific URL to a generally accessible version is not available, but can be found through academic search engines).

-

NMR Chemical Shift Prediction: Various software and databases are available for the prediction of NMR spectra. These tools utilize large datasets of experimental data to predict chemical shifts for novel structures. Examples include ACD/Labs NMR Predictor and ChemDraw. Further reading on the principles can be found in: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem.1997 , 62 (21), pp 7512–7515. [Link]

-

Infrared Spectroscopy of Organic Compounds: Standard organic chemistry textbooks provide comprehensive tables and explanations of characteristic IR absorption frequencies. A reliable online resource is the NIST Chemistry WebBook. [Link]

-

Mass Spectrometry Fragmentation: The principles of mass spectrometry and common fragmentation patterns are well-documented. A useful reference is "Interpretation of Mass Spectra" by Fred W. McLafferty and František Tureček. An online resource detailing fragmentation patterns is available from Chemistry LibreTexts. [Link]

An In-depth Technical Guide to the Electrophilic Nature of the Iodomethyl Group in Oxazolidinones: Synthesis, Reactivity, and Applications

Abstract: The oxazolidinone ring is a cornerstone scaffold in modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics effective against multi-drug resistant bacteria.[1][2][3] Within this class, 3-aryl-5-(iodomethyl)oxazolidin-2-ones represent exceptionally versatile synthetic intermediates. The iodomethyl group at the C5 position serves as a highly reactive electrophilic handle, enabling a wide array of nucleophilic substitution reactions. This reactivity is fundamental to the construction of diverse molecular libraries for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide provides a detailed exploration of the electronic and mechanistic principles governing the electrophilic nature of this moiety, outlines robust synthetic protocols for its preparation, and surveys its broad utility in the synthesis of complex, biologically active molecules.

Section 1: Introduction to Oxazolidinones in Medicinal Chemistry

Oxazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery.[4][5][6] Their prominence surged with the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents in the late 1980s.[4] This culminated in the approval of Linezolid in 2000, the first member of this class to be clinically used for treating severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]

The mechanism of action for oxazolidinone antibiotics is unique; they inhibit the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][7] This distinct mechanism means they often lack cross-resistance with other classes of protein synthesis inhibitors.[1] The success of Linezolid has spurred the development of numerous second-generation analogues, such as Tedizolid, Delpazolid, and Sutezolid, with improved potency and pharmacokinetic profiles.[2][4]

A key feature in the synthesis and derivatization of many oxazolidinone-based drug candidates is the functionalization of the C5 side chain.[4] The 5-(iodomethyl)oxazolidin-2-one has emerged as a critical building block, providing a reliable and reactive electrophilic center for introducing a wide variety of substituents, thereby facilitating the exploration of chemical space around this pharmacophore.[8]

Section 2: The Electrophilic Character of the Iodomethyl Group

The synthetic utility of 5-(iodomethyl)oxazolidin-2-ones is rooted in the chemical properties of the carbon-iodine bond. Understanding the electronic and mechanistic factors at play is crucial for predicting reactivity and designing effective synthetic strategies.

Electronic and Steric Considerations

The electrophilic nature of the methylene carbon in the iodomethyl group is a result of the C-I bond's polarization. Iodine is more electronegative than carbon, inducing a partial positive charge (δ+) on the carbon atom and making it susceptible to attack by electron-rich species (nucleophiles).[9][10]

Among the halogens, iodine is an exceptional leaving group. This is due to several factors:

-

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). Less energy is required to break it during a substitution reaction.

-

Leaving Group Stability: The iodide ion (I⁻) is a large, highly polarizable, and stable anion. Its stability in solution makes it readily displaced.[10] The negative charge is distributed over a large volume, rendering it a very weak base.[10]

These properties make the iodomethyl group a significantly more reactive electrophile compared to its chloro- or bromomethyl counterparts and, in many cases, even more reactive than sulfonate esters like tosylates.

Mechanistic Overview of Nucleophilic Substitution

Reactions at the iodomethyl group predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[11] This is characteristic of primary alkyl halides that are not sterically hindered.

The key features of the S_N2 mechanism are:

-

Concerted Process: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the carbon center if it is chiral.

-

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

// Nodes Reactants [label=<

Reactants Nu-Nucleophile (e.g., R-NH₂, N₃⁻)

R' | H₂C-I

5-(Iodomethyl)oxazolidin-2-one

];

TransitionState [label=<

Transition State

[Nu---CH₂---I]δ-

];

Products [label=<

Products

R' | H₂C-Nu

Substituted Product I-Iodide Leaving Group

];

// Edges Reactants -> TransitionState [label="Attack"]; TransitionState -> Products [label="Resolution"]; } // Caption: General S_N2 reaction at the 5-(iodomethyl) position.

Section 3: Synthesis of 5-(Iodomethyl)oxazolidin-2-ones

The most direct and widely used method for preparing 5-(iodomethyl)oxazolidin-2-ones is the iodocyclocarbamation of N-allylated carbamates. This reaction is efficient and provides a straightforward route to these valuable intermediates.[8]

Iodocyclocarbamation of Allyl Carbamates

This reaction involves the treatment of an N-allyl carbamate with an electrophilic iodine source, typically molecular iodine (I₂), in the presence of a base. The reaction proceeds via an initial iodonium ion intermediate formed by the electrophilic attack of iodine on the allyl double bond. This is followed by an intramolecular nucleophilic attack by the carbamate oxygen, leading to ring closure and the formation of the 5-(iodomethyl)oxazolidin-2-one ring system.[12]

Experimental Protocol: Iodocyclocarbamation

This protocol is a representative example for the synthesis of a 3-aryl-5-(iodomethyl)oxazolidin-2-one.

Materials:

-

N-allyl-N-aryl carbamate (1.0 equiv)

-

Iodine (I₂) (1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-allyl-N-aryl carbamate in acetonitrile, add sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of iodine in acetonitrile dropwise to the stirred mixture over 30 minutes. The reaction will typically turn dark brown.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-(iodomethyl)oxazolidin-2-one.

Representative Substrate Scope

The iodocyclocarbamation reaction is tolerant of a wide range of functional groups on the aryl ring of the carbamate, making it a highly versatile method.[8]

| Entry | N-Aryl Substituent (R) | Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Fluorophenyl | 90 |

| 3 | 3,4-Dichlorophenyl | 82 |

| 4 | 4-Methoxyphenyl | 78 |

| 5 | 3-Pyridyl | 75 |

| Table 1: Representative yields for the iodocyclocarbamation of various N-allyl-N-aryl carbamates. |

Section 4: Reactions of the Iodomethyl Group with Nucleophiles

The primary utility of 5-(iodomethyl)oxazolidin-2-ones lies in their reactivity towards a broad spectrum of nucleophiles. This allows for the straightforward installation of diverse side chains at the C5 position, a critical region for modulating the biological activity of oxazolidinone antibiotics.[4]

Overview of Nucleophilic Displacement Reactions

The general transformation involves the displacement of the iodide by a nucleophile (Nu⁻) to form a new C-Nu bond.

Common Nucleophilic Transformations

The iodomethyl group readily reacts with a variety of nucleophiles, enabling the synthesis of a wide range of derivatives.

-

N-Nucleophiles: This is arguably the most important class of reactions for antibiotic development.

-

Azides (e.g., NaN₃): Reaction with sodium azide provides the corresponding 5-(azidomethyl) derivative. The azide can then be reduced to a primary amine (e.g., via Staudinger reaction or catalytic hydrogenation), which is a key intermediate for synthesizing Linezolid and its analogues.

-

Amines and Heterocycles: Primary and secondary amines, as well as N-heterocycles like morpholine, piperazine, and triazoles, can directly displace the iodide to form C-N bonds. This is a common strategy for late-stage functionalization.

-

-

O-Nucleophiles:

-

Hydroxides/Alkoxides (e.g., NaOH, NaOMe): These reactions yield 5-(hydroxymethyl) or 5-(alkoxymethyl) derivatives. The 5-(hydroxymethyl) compound is a precursor for many other functionalizations.

-

Carboxylates (e.g., RCOO⁻Na⁺): This leads to the formation of ester linkages.

-

-

S-Nucleophiles:

-

Thiols/Thiolates (e.g., R-SH in base): Reaction with thiols provides 5-(thioether) derivatives. This is crucial for synthesizing analogues containing sulfur linkages, which can alter metabolic stability and target engagement.

-

| Nucleophile Class | Example Reagent | Product Functional Group | Significance in Drug Discovery |

| Nitrogen | Sodium Azide (NaN₃) | Azide (-N₃) | Key precursor to primary amines (Linezolid synthesis) |

| Morpholine | Morpholinomethyl | Introduction of common pharmacophoric groups | |

| Oxygen | Sodium Methoxide | Methoxymethyl ether | Modifying polarity and hydrogen bonding capacity |

| Sulfur | Sodium Thiophenolate | Thioether | Exploring bioisosteric replacements and metabolic profiles |

| Table 2: Summary of key nucleophilic substitution reactions and their relevance. |

Section 5: Application in Drug Discovery and Development

The robust chemistry of 5-(iodomethyl)oxazolidin-2-ones provides a powerful platform for accelerating drug discovery programs.

Case Study: Rapid Synthesis of Analog Libraries

A core activity in medicinal chemistry is the generation of compound libraries to perform Structure-Activity Relationship (SAR) studies.[13] The 5-(iodomethyl)oxazolidin-2-one is an ideal starting point for such a campaign. A common aryl core can be synthesized on a large scale and then reacted with a diverse panel of nucleophiles in a parallel synthesis format. This allows for the rapid exploration of how different C5 side chains impact antibacterial potency, selectivity, and pharmacokinetic properties.

Section 6: Conclusion and Future Outlook

The 5-(iodomethyl)oxazolidin-2-one scaffold is a testament to the power of a well-positioned, reactive functional group in synthetic and medicinal chemistry. Its electrophilic nature, governed by the excellent leaving group ability of iodide, provides a reliable and versatile handle for molecular elaboration. The iodocyclocarbamation reaction offers an efficient entry point to these intermediates, which are central to the discovery and development of new oxazolidinone-based therapeutics. As the challenge of antimicrobial resistance continues to grow, the strategic use of such powerful synthetic building blocks will remain essential for developing the next generation of life-saving medicines. Future research will likely focus on expanding the scope of nucleophiles, developing more sustainable synthetic methods, and applying this chemistry to other therapeutic areas beyond antibacterials.[4][6][14]

Section 7: References

-

M. P. S. de Oliveira, L. P. da S. Pinto, F. de C. da S. Cole, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

de Sousa, J., de S. F. Filho, J., & de Oliveira, M. P. S. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.

-

de Oliveira, M., Pinto, L., & Cole, F. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Wang, Y., Zhang, Y., & Wang, Y. (Year unavailable). Oxazolidinone: A promising scaffold for the development of antibacterial drugs. ResearchGate. Available at: [Link]

-

Wang, Y., Wang, Y., Zhang, Y., et al. (2021). Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. Journal of Medicinal Chemistry.

-

Various Authors. (Date unavailable). Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Kaiser, D., & Klose, D. (Date unavailable). Proposed reaction mechanism for the formation of aliphatic oxazolidinones. ResearchGate. Available at: [Link]

-

Pandit, J., Kumar, S., & Bhasin, P. (Date unavailable). Current Updates on Oxazolidinone and Its Significance. PMC.

-

Kim, H., Choi, H., Lee, W., et al. (Date unavailable). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.

-

Various Authors. (Date unavailable). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

-

Unknown Author. (2025). Nucleophilic Reactions in the N-Nitrooxazolidine Series. ResearchGate. Available at: [Link]

-

Locatelli, F., & Ciaffaglione, V. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.

-

Ulanov, A., Kireev, I., & Mankin, A. (2025). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

-

Kim, H. J., Choi, H. G., Lee, W. K., et al. (2003). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. Journal of Organic Chemistry. Available at: [Link]

-

Khan Academy. (Date unavailable). Nucleophilic substitution reactions. Khan Academy. Available at: [Link]

-

Chen, Y.-C., & Wu, T.-R. (Date unavailable). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.

-

Unknown Author. (Date unavailable). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles.

-

Unknown User. (2019). Mechanism of 5‐(iodomethyl)oxolan‐2‐one synthesis from 4‐pentenoic acid and iodine in acetonitrile. Chemistry Stack Exchange. Available at: [Link]

-

Renslo, A. R., Luehr, G. W., & Gordeev, M. F. (Date unavailable). Recent Developments in the Identification of Novel Oxazolidinone Antibacterial Agents.

-

Barbachyn, M. R., & Ford, C. W. (2025). Oxazolidinone Structure–Activity Relationships Leading to Linezolid. ResearchGate. Available at: [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Recent developments in the identification of novel oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Asymmetric Alkylation Using (R)-4-(Iodomethyl)oxazolidin-2-one

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are a robust and reliable class of reagents that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other.[1][2] This strategy, a form of substrate control, allows for the predictable and high-fidelity installation of new stereocenters.

Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones, developed and popularized by David A. Evans.[2][] These auxiliaries have proven to be exceptionally effective in a wide array of asymmetric transformations, including aldol reactions, conjugate additions, and, most notably, alkylation reactions.[2][4][5] This guide provides a detailed technical overview and field-proven protocols for the asymmetric alkylation of N-acyl oxazolidinones, with a specific focus on the utility of the (R)-4-(iodomethyl)oxazolidin-2-one auxiliary.

Mechanistic Rationale: Achieving High Diastereoselectivity

The remarkable stereocontrol exerted by the Evans oxazolidinone auxiliary stems from a series of well-understood conformational and electronic principles. The entire process can be broken down into three key stages: N-acylation, diastereoselective enolate formation, and face-selective alkylation.

A. N-Acylation: The process begins by attaching a prochiral acyl group to the nitrogen atom of the oxazolidinone auxiliary. This is typically achieved by reacting the auxiliary with an acid chloride or anhydride.[6][7][8] This step forms the N-acyloxazolidinone, the substrate for the key stereoselective alkylation.

B. Diastereoselective Enolate Formation: The cornerstone of the method's success is the highly selective formation of the (Z)-enolate upon deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[6][9] The conformation of the N-acyloxazolidinone is constrained by A(1,3) strain, forcing the R-group of the acyl chain away from the auxiliary's substituent. Deprotonation occurs from this preferred conformation. The resulting enolate is then locked into a rigid, chelated structure by the lithium or sodium cation, which coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation is critical for maintaining a planar, well-defined conformation that dictates the trajectory of the incoming electrophile.

C. Face-Selective Alkylation: The substituent at the C4 position of the oxazolidinone ring (in this case, an iodomethyl group) acts as a powerful steric shield. It effectively blocks one face of the rigid (Z)-enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered, opposite face.[2][6] This directed attack ensures the predictable formation of a new stereocenter with a high degree of diastereoselectivity.

Caption: Mechanism of Stereocontrol in Evans Alkylation.

Experimental Workflow and Protocols

The successful application of this methodology relies on careful execution and adherence to established protocols. The overall workflow involves coupling the auxiliary, performing the diastereoselective alkylation, and finally, cleaving the auxiliary to reveal the desired chiral product.

Caption: Overall Experimental Workflow.

Protocol 1: N-Acylation of (R)-4-(Iodomethyl)oxazolidin-2-one

This protocol describes a general procedure for coupling a carboxylic acid to the chiral auxiliary using an acid chloride.

Materials:

-

(R)-4-(Iodomethyl)oxazolidin-2-one (1.0 equiv)

-

Acid chloride (R'COCl) (1.1 equiv)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-4-(iodomethyl)oxazolidin-2-one and DMAP.

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (or DIPEA) dropwise via syringe.

-

Slowly add the acid chloride dropwise. A white precipitate (triethylammonium chloride) will form.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting oxazolidinone.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with 1M HCl, then saturated aqueous sodium bicarbonate (NaHCO3), and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyloxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the core asymmetric alkylation step. Strictly anhydrous and anaerobic conditions are paramount for success.

Materials:

-

N-Acyloxazolidinone (from Protocol 1) (1.0 equiv)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 equiv)

-

Alkyl halide (e.g., Benzyl bromide, Allyl iodide) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Add the N-acyloxazolidinone to a flame-dried, round-bottom flask and place under a high vacuum for at least 1 hour to remove residual moisture.

-

Dissolve the substrate in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the NaHMDS solution dropwise via syringe over 10-15 minutes. The solution should turn a pale yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

-

Add the alkyl halide electrophile dropwise.

-

Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC (quench a small aliquot with saturated NH4Cl before spotting).

-

Once the reaction is complete, quench by adding saturated aqueous NH4Cl solution directly at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to separate the desired diastereomer from any minor diastereomer and unreacted starting material. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Auxiliary Cleavage via Hydrolysis

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid, a common and highly useful transformation.[1]

Materials:

-

Alkylated N-acyloxazolidinone (from Protocol 2) (1.0 equiv)

-

30% Hydrogen peroxide (H2O2) (4.0 equiv)

-

Lithium hydroxide (LiOH) (2.0 equiv)

-

Tetrahydrofuran (THF) and Water (typically a 3:1 or 4:1 mixture)

Procedure:

-

Dissolve the alkylated product in the THF/water solvent mixture in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 30% hydrogen peroxide solution.

-

Add an aqueous solution of lithium hydroxide dropwise. Caution: This reaction can be exothermic and may evolve oxygen gas.[11] Ensure adequate venting.

-

Stir the reaction vigorously at 0 °C for 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction at 0 °C by slowly adding an aqueous solution of sodium sulfite (Na2SO3) (1.5 M, ~1.5 equiv) to reduce excess peroxide.

-

Allow the mixture to warm to room temperature and stir for 20 minutes.

-

Acidify the mixture to pH ~2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x). The desired carboxylic acid will be in the organic phase. The water-soluble chiral auxiliary can be recovered from the aqueous phase.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the chiral carboxylic acid.

Scope and Data Presentation

The Evans asymmetric alkylation is highly reliable for a wide range of primary alkyl halides. The diastereoselectivity is consistently high, often exceeding 95:5 d.r.

| Entry | Electrophile (R'-X) | N-Acyl Group | Typical Yield | Typical d.r. |

| 1 | Benzyl bromide | Propionyl | >90% | >98:2 |

| 2 | Allyl iodide | Propionyl | >85% | >98:2 |

| 3 | Methyl iodide | Phenylacetyl | >95% | >95:5 |

| 4 | Ethyl iodide | Propionyl | >90% | >97:3 |

Note: Data presented is representative for Evans oxazolidinone auxiliaries and serves to illustrate the general efficacy of the method.

Versatility: Alternative Auxiliary Cleavage Pathways

A significant advantage of the Evans auxiliary is that it can be cleaved under various conditions to yield different functional groups, greatly enhancing its synthetic utility.[1]

Caption: Versatile Cleavage Pathways for the Chiral Auxiliary.

-

Reduction: Treatment with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding chiral primary alcohol.

-

Weinreb Amide Formation: Reaction with the N,O-dimethylhydroxylamine aluminum amide complex provides a direct route to the chiral Weinreb amide, a valuable precursor for ketones.

-

Transesterification: Nucleophiles such as sodium methoxide or lithium thiethoxide can be used to generate chiral esters or thioesters.

Conclusion

The asymmetric alkylation of N-acyl oxazolidinones is a powerful and dependable method for the stereocontrolled synthesis of chiral carboxylic acid derivatives and related molecules. The use of auxiliaries like (R)-4-(iodomethyl)oxazolidin-2-one provides a predictable and highly diastereoselective route to valuable chiral building blocks. The operational simplicity, high yields, excellent stereocontrol, and the ability to recover and recycle the chiral auxiliary make this a foundational strategy in the toolkit of researchers in synthetic chemistry and drug development.

References

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

- Sharma, G. V. M., Reddy, V. G., & Krishna, P. R. (2003). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).

- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

American Chemical Society. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

-

University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

- National Institutes of Health. (n.d.). Asymmetric Oxidation of o-Alkylphenols with Chiral 2-(o-Iodoxyphenyl)-Oxazolines.

- National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

-

Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. Available at: [Link]

- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.

-

Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

- ResearchGate. (n.d.).

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

-

American Chemical Society. (2004). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]

- Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs).

- American Chemical Society. (2014). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.

-

Hairui Chemical. (n.d.). (R)-4-(Iodomethyl)oxazolidin-2-one_144542-46-1. Available at: [Link]

- Semantic Scholar. (n.d.).

- Scribd. (n.d.).

- Dipòsit Digital de la Universitat de Barcelona. (n.d.). In Search of Radical Transformations from Metal Enolates.

-

ResearchGate. (n.d.). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2[9]. Applications and Modifications.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Synthesis of Linezolid Analogues Utilizing the (R)-4-(Iodomethyl)oxazolidin-2-one Building Block

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Linezolid and its analogues, leveraging the versatile chiral synthon, (R)-4-(Iodomethyl)oxazolidin-2-one. Linezolid, a cornerstone of the oxazolidinone class of antibiotics, is critical for treating infections caused by multi-drug resistant Gram-positive bacteria.[1][2] Its unique mechanism of action, which involves the inhibition of the bacterial protein synthesis initiation complex, makes it a vital therapeutic agent.[3][4][5] The development of Linezolid analogues is a key strategy to expand the antibacterial spectrum, enhance efficacy, and overcome potential resistance. This document outlines the core synthetic strategies, focusing on modern catalytic C-N bond formation and subsequent side-chain elaboration, providing researchers with the foundational knowledge and practical steps to accelerate drug discovery efforts in this important therapeutic area.

Introduction: The Oxazolidinone Core and the Rationale for Analogue Synthesis

Linezolid's efficacy is intrinsically linked to its structure: a central oxazolidinone ring, an N-aryl substituent (the 3-fluoro-4-morpholinylphenyl group), and an acetamidomethyl side chain at the C5 position. The (R)-stereochemistry at the C5 position is crucial for its antibacterial activity. (R)-4-(Iodomethyl)oxazolidin-2-one serves as an ideal starting scaffold because it provides the essential oxazolidinone core with the correct stereochemistry and an activated iodomethyl group, which is a superb leaving group for subsequent nucleophilic substitution reactions.

The primary motivations for synthesizing Linezolid analogues include:

-

Overcoming Resistance: Modifying the core structure can disrupt bacterial resistance mechanisms.

-

Improving Pharmacokinetics: Alterations can enhance absorption, distribution, metabolism, and excretion (ADME) properties.

-

Broadening the Spectrum of Activity: Structural changes may confer activity against a wider range of pathogens.[6][7]

The general synthetic approach described herein is a two-stage process, as illustrated below.

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of a generic aryl bromide with (R)-4-(hydroxymethyl)oxazolidin-2-one, which can then be converted to the iodomethyl intermediate. Direct coupling with the iodomethyl compound is also feasible but may require careful optimization to avoid side reactions.

Materials:

-

(R)-4-(hydroxymethyl)oxazolidin-2-one

-

Aryl Bromide (e.g., 4-bromo-3-fluorophenyl morpholine)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Phosphine Ligand (e.g., DPEphos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq.), (R)-4-(hydroxymethyl)oxazolidin-2-one (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

-

Catalyst Preparation: In a separate flask, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq.) and the phosphine ligand (0.04 eq.) in a small amount of anhydrous toluene. Stir for 10-15 minutes.

-

Reaction Initiation: Add anhydrous toluene to the main reaction flask, followed by the catalyst pre-mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product. [8]

Stage 2: Elaboration of the C5 Side-Chain

With the N-arylated oxazolidinone in hand, the iodomethyl group serves as the launching point for introducing diversity at the C5 position. The following protocols detail the synthesis of Linezolid itself and provide a framework for creating novel analogues.

Protocol: Synthesis of Linezolid from the Iodomethyl Intermediate

This three-step sequence converts the iodide into the requisite N-acetylmethylamine side chain.

Step 3.1.1: Azide Formation

-

Rationale: The displacement of iodide with azide is a highly efficient Sₙ2 reaction. The resulting azide is a stable, non-basic precursor to the primary amine, avoiding potential side reactions.

-

Procedure:

-

Dissolve the (R)-4-(Iodomethyl)-3-(aryl)oxazolidin-2-one intermediate (1.0 eq.) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq.) to the solution.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide, which is often used in the next step without further purification.

-

Step 3.1.2: Reduction of the Azide to Primary Amine

-

Rationale: Catalytic hydrogenation is a clean and effective method for reducing azides to amines. The reaction proceeds with high yield and the only byproduct is nitrogen gas.

-

Procedure:

-

Dissolve the crude azide from the previous step in ethyl acetate or methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 2-3 kg. [9] 4. Stir vigorously at room temperature for 6-8 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate to obtain the crude primary amine.

-

Step 3.1.3: Acetylation to Linezolid

-

Rationale: The final step is a straightforward N-acetylation of the primary amine. Acetic anhydride is a common and effective acetylating agent.

-

Procedure:

-

Dissolve the crude amine in a suitable solvent like acetone or dichloromethane and cool the solution to 0-5 °C in an ice bath. [9] 2. Add a base such as triethylamine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.). [9] 3. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion, quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase. The final product, Linezolid, can be purified by crystallization from a solvent such as n-propanol or ethyl acetate/hexane. [9]

-

Figure 3: Synthetic pathways from the iodomethyl intermediate to Linezolid and its analogues.

Protocols for Analogue Synthesis

The true utility of the iodomethyl intermediate is realized in its reaction with a diverse array of nucleophiles to generate novel analogues.

Protocol 3.2.1: Synthesis of Alternative Amide Analogues

-

Follow the procedure to the aminomethyl intermediate (Step 3.1.2).

-

In the final acylation step (3.1.3), replace acetic anhydride with other acylating agents (e.g., propionyl chloride, cyclopropanecarbonyl chloride, or various substituted benzoyl chlorides) to generate a library of amide analogues. [10] Protocol 3.2.2: Synthesis of Thioether Analogues

-

Rationale: The soft iodide leaving group reacts well with soft sulfur nucleophiles.

-

Procedure:

-

Dissolve the iodomethyl intermediate (1.0 eq.) in a polar aprotic solvent like DMF or THF.

-

Add the desired thiol (R'-SH, 1.1 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq.) or use a pre-formed sodium thiolate (R'-SNa).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Perform an aqueous workup and purify by column chromatography.

-

Data Summary: Reaction Conditions and Yields

The following table summarizes typical conditions for key transformations in the synthesis of Linezolid-type compounds. Yields are representative and may vary based on the specific substrate and scale.

| Step | Reagents & Conditions | Solvent | Typical Yield | Reference |

| N-Arylation | Aryl-Br, Pd(OAc)₂, Ligand, NaOtBu, 80-100 °C | Toluene | 70-90% | [8] |

| Azide Formation | NaN₃, 60-70 °C | DMF | >95% | Internal Method |

| Azide Reduction | H₂ (2-3 kg), 10% Pd/C, Room Temp. | EtOAc | 90-98% | [9] |

| Acetylation | Ac₂O, Et₃N, 0 °C to Room Temp. | Acetone | 85-95% | [9] |

| Hydroxymethyl to Iodo | I₂, PPh₃, Imidazole, 0 °C to Room Temp. | DCM/ACN | 80-90% | Standard Method |

Conclusion

(R)-4-(Iodomethyl)oxazolidin-2-one is a powerful and versatile building block for the stereoselective synthesis of Linezolid and a wide array of its analogues. By combining modern palladium-catalyzed N-arylation methods with robust and high-yielding side-chain manipulations, researchers can efficiently access novel chemical entities. The protocols and strategic insights provided in this guide serve as a solid foundation for drug discovery programs aimed at developing the next generation of oxazolidinone antibiotics to combat the growing threat of antimicrobial resistance.

References

- Bar-Shalom, D., et al. (2019). New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. European Journal of Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

- Google Patents. (n.d.). EP2516408A1 - Process for the preparation of linezolid.

- Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. International Journal of ChemTech Research.

- Patsnap Synapse. (2024). What is the mechanism of Linezolid?

-

Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN102850288A - Method for preparing linezolid.

-

NCBI - StatPearls. (2024). Linezolid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Linezolid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile synthesis of the oxazolidinone antibacterial agent linezolid. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIH - PubChem. (n.d.). Linezolid. Retrieved from [Link]

Sources

- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 4. Linezolid - Wikipedia [en.wikipedia.org]

- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

Protocol for N-acylation of (R)-4-(Iodomethyl)oxazolidin-2-one

Executive Summary & Strategic Rationale

The N-acylation of (R)-4-(iodomethyl)oxazolidin-2-one represents a critical junction in asymmetric synthesis.[1] Unlike standard valine- or phenylalanine-derived Evans auxiliaries, the iodomethyl derivative serves a dual purpose: it acts as a stereodirecting group for aldol/alkylation reactions and provides a reactive handle (C-I bond) for subsequent radical cyclizations or nucleophilic substitutions.[1]

The Engineering Challenge: The primary challenge in this transformation is the chemoselectivity between the N-H deprotonation (pKa ~12.1) and the integrity of the C-I bond.

-

Risk A (Halogen-Metal Exchange): Strong alkyllithium bases (e.g.,

-BuLi) can effect rapid Li-I exchange at the primary alkyl iodide position, leading to ring destruction or polymerization.[1] -

Risk B (Elimination): Strong, hindered bases or elevated temperatures can trigger E2 elimination of HI, forming the exocyclic alkene.[1]

This guide presents two validated protocols designed to mitigate these risks:

-

Method A (Cryogenic Lithiation): Uses precise kinetic control for maximum yield with acid chlorides.[1]

-

Method B (Mixed Anhydride): A mild, base-mediated coupling for carboxylic acids, avoiding organolithiums entirely.[1]

Mechanistic Analysis & Critical Parameters

The Chemoselectivity Landscape

To achieve high yields, the deprotonation of the carbamate nitrogen must occur orders of magnitude faster than the attack on the alkyl iodide.

-

Acidity Mismatch: The oxazolidinone N-H is relatively acidic (pKa

12).[1] -

Base Selection:

- -BuLi: Standard for Evans auxiliaries but risky here due to potential Li-I exchange.[1]

-

LiHMDS / NaHMDS: Non-nucleophilic, bulky bases (pKa ~26).[1] Recommended for this substrate to eliminate exchange risk.[1]

-

Et

N / DIPEA: Too weak for direct alkylation but perfect for activation via mixed anhydrides.[1]

Reaction Pathway Visualization[1]

Figure 1: Decision matrix for acylation pathways highlighting the critical divergence between successful coupling and iodine-mediated side reactions.

Experimental Protocols

Method A: Cryogenic Acylation (The "Gold Standard")

Best for: Acid Chlorides, High-Value Substrates, Strict Stereocontrol.

Safety Note: This reaction requires anhydrous conditions. The C-I bond is light-sensitive; wrap the flask in aluminum foil.

Materials

-

Substrate: (R)-4-(iodomethyl)oxazolidin-2-one (1.0 equiv)

-

Base: LiHMDS (1.1 equiv, 1.0 M in THF) — Preferred over n-BuLi for safety.[1]

-

Electrophile: Acid Chloride (1.1 – 1.2 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add a magnetic stir bar.[1]

-

Dissolution: Add the oxazolidinone substrate and anhydrous THF. Wrap the flask in foil to protect the iodide.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

-

Deprotonation:

-

Acylation:

-

Warming: Stir at -78°C for 45 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO

, brine, dry over MgSO

Method B: Mixed Anhydride Coupling (The "Robust Alternative")

Best for: Carboxylic Acids (avoiding acid chloride synthesis), Scale-up.

Concept: Uses Pivaloyl Chloride (PivCl) to generate a mixed anhydride in situ, which is then attacked by the oxazolidinone.[1]

Materials

-

Substrate: (R)-4-(iodomethyl)oxazolidin-2-one (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.2 equiv)[1]

-

Activator: Pivaloyl Chloride (1.2 equiv)[1]

-

Base: Triethylamine (Et

N) (2.5 equiv)[1] -

Catalyst: LiCl (0.1 equiv) - Optional, accelerates acylation.[1]

-

Solvent: THF or CH

Cl

Step-by-Step Procedure

-

Activation: In a dry flask, dissolve the Carboxylic Acid and Et

N (1.2 equiv) in THF. Cool to -20°C. -

Anhydride Formation: Add Pivaloyl Chloride dropwise.[1] Stir for 30 minutes at -20°C to 0°C. A white precipitate (Et

N·HCl) will form.[1][2] -

Addition: Add the oxazolidinone substrate, LiCl (if using), and the remaining Et

N (1.3 equiv).[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with Et

O, wash with 1M HCl (to remove amines), saturated NaHCO

Quantitative Data & Troubleshooting

Base Comparison Table

| Base | pKa (Conj.[1][3][4][5] Acid) | Risk of Li-I Exchange | Recommended Temp | Comments |

| LiHMDS | 26 | Low | -78°C to 0°C | Preferred. Sterically hindered and non-nucleophilic.[1] |

| 50 | High | -78°C (Strict) | Traditional, but risky for alkyl iodides.[1] | |

| NaH | 35 | Low | 0°C to RT | Heterogeneous.[1] Difficult to control kinetics; "messy" workup.[1] |

| Et | 10.7 | None | -20°C to RT | Too weak for direct deprotonation; requires Mixed Anhydride method.[1] |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Recovery of SM | Incomplete deprotonation.[1] | Ensure LiHMDS is fresh/titrated. Increase deprotonation time at -78°C. |

| Purple/Brown Coloration | Iodine liberation (Li-I exchange).[1] | Switch from |

| Exocyclic Alkene Product | Elimination of HI. | Reaction temperature too high. Keep < -50°C during base addition.[1] |

| Racemization | Ketene formation (via acid chloride).[1] | Add acid chloride slowly.[1] Ensure base is not in large excess.[1] |

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[1] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[1] Link[1]

-

Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998).[1] A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids.[1] Tetrahedron Letters, 39(51), 9369-9372.[1] Link

-

Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[1] Organic Syntheses, 68, 83. Link[1]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.[1] Link[1]

Sources

- 1. scribd.com [scribd.com]

- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Chemoselective Cleavage of N-Acyl-(R)-4-(Iodomethyl)oxazolidin-2-one

This Application Note is designed for researchers requiring high-fidelity cleavage of the chiral auxiliary from N-acyl-(R)-4-(Iodomethyl)oxazolidin-2-one . The presence of the reactive primary alkyl iodide (

Strategic Overview & Chemical Logic

The Evans oxazolidinone auxiliary is a cornerstone of asymmetric synthesis. However, the (R)-4-(Iodomethyl)oxazolidin-2-one variant introduces a "ticking clock" during cleavage.[1] The iodine moiety is a potent leaving group. Standard cleavage conditions (strong bases or nucleophiles) risk two catastrophic side reactions:

-

Intramolecular Cyclization: Upon cleavage, the generated amide nitrogen (N-H) can be deprotonated to the amidate anion, which performs an intramolecular

attack on the iodomethyl group, forming a bicyclic aziridine or oxazoline and destroying the auxiliary. -

Intermolecular Displacement: Strong nucleophiles (e.g., hydroxide, methoxide) may directly displace the iodide.

Decision Matrix: Selecting the Right Protocol

| Target Product | Recommended Reagent | Mechanism | Compatibility with |

| Carboxylic Acid | LiOH / | Hydroperoxide Hydrolysis | Moderate. Requires strict temperature control ( |

| Methyl Ester | Transesterification | Excellent. Mild, non-aqueous conditions preserve the alkyl iodide. | |

| Primary Alcohol | Reductive Cleavage | Good. Chemoselective reduction avoids iodide displacement if performed at low temp.[1] |

Critical Mechanism & Pathway Visualization[1]

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A (Cleavage) while suppressing Pathway B (Auxiliary Destruction).

Figure 1: Mechanistic divergence between successful cleavage (Green) and auxiliary destruction via cyclization (Red).[1][2]

Detailed Experimental Protocols

Protocol A: Hydrolysis to Carboxylic Acid (LiOH / )

Best for: Generating the free acid without racemization.

Mechanism: The hydroperoxide anion (

Reagents:

-

Substrate: N-acyl-4-(iodomethyl)oxazolidin-2-one (1.0 equiv)[1]

- (2.0 equiv)[1]

- (30% aq.[1] solution, 4.0 equiv)

-

Solvent: THF / Water (3:1 ratio)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in THF (

) and cool to -

Peroxide Addition: Add the

solution dropwise. Note: Ensure the system is vented, as minor oxygen evolution can occur. -

Base Addition: Add

(dissolved in the minimum amount of water) slowly via syringe. The reaction mixture should become homogenous. -

Monitoring: Stir at

. Monitor by TLC.[1] Most reactions complete within 30–60 minutes.[1] Do not warm to room temperature. -

Quench: Upon completion, add saturated aqueous

(1.5 M) and saturated -

Workup (Crucial for Auxiliary Recovery):

-

Evaporate the bulk THF under reduced pressure (keep bath

). -

Extract the aqueous residue with

( -

Acidify the remaining aqueous layer (containing the carboxylate) to pH 2 with 1N HCl and extract with EtOAc to isolate the chiral acid product.

-

Expert Insight: The "LiOH only" method (without peroxide) is not recommended for this substrate. It requires higher temperatures/longer times, which drastically increases the rate of iodide displacement.

Protocol B: Transesterification to Methyl Ester ( )

Best for: Maximum recovery of the iodinated auxiliary. Mechanism: Magnesium methoxide acts as a mild Lewis acid/nucleophile complex. The conditions are effectively non-basic compared to hydroxide, preserving the alkyl iodide.

Reagents:

-

Substrate (1.0 equiv)

-

Magnesium Methoxide (

) (6–10% in MeOH, commercially available) or generated in situ from Mg turnings + MeOH.[1] Use 2.0 equiv. -

Solvent: Anhydrous Methanol.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in anhydrous MeOH (

) under nitrogen. -

Reagent Addition: Add the

solution via syringe at room temperature. -

Reaction: Stir at room temperature. If the reaction is sluggish, mild heating to

is permissible, but monitoring is essential. -

Quench: Pour the mixture into dilute aqueous HCl (

) or saturated -

Extraction: Extract with EtOAc. The organic layer contains both the methyl ester product and the cleaved auxiliary.

-

Purification: Separate the ester product from the auxiliary via flash column chromatography on silica gel.

Validation: This method typically yields >90% recovery of the 4-iodomethyl auxiliary due to the absence of strong base anions.

Protocol C: Reductive Cleavage to Alcohol ( )

Best for: Direct access to chiral alcohols.[1]

Reagents:

-

Substrate (1.0 equiv)

- (2.0 M in THF, 1.1–1.5 equiv)[1]

-

Water or Methanol (1.0 equiv) - activator[1]

-

Solvent:

or THF.[1]

Step-by-Step Procedure:

-

Setup: Dissolve substrate in anhydrous

(preferred for chemoselectivity) or THF at -

Addition: Add

solution dropwise. -

Activation: Add the stoichiometric amount of water (or MeOH) very slowly. This generates the active reducing species. Caution: Hydrogen gas evolution.

-

Reaction: Stir at

for 1 hour. -

Quench: Carefully add excess 1N NaOH to hydrolyze boronate intermediates.

-

Workup: Extract with EtOAc. The auxiliary and the alcohol product will both be in the organic phase and must be separated by chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Auxiliary Recovery | Cyclization to aziridine/oxazoline.[1] | pH was too high or temperature too high.[1] Switch to Protocol B (Mg(OMe)2).[1] |

| Iodide Loss (NMR) | Nucleophilic displacement by | Ensure temperature stays at |

| Slow Reaction | Steric hindrance of the acyl chain. | Increase reagent equivalents (up to 4.0 for LiOH/H2O2) rather than increasing temperature. |

| Gas Evolution | Decomposition of Peracid (Protocol A). | This is normal (Oxygen release).[1][3] Ensure proper venting.[1] |

References

-

Original Methodology: Evans, D. A.; Britton, T. C.; Ellman, J. A.[1] "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28, 6141-6144.[1] Link[1]

-

Transesterification Protocol: Evans, D. A.; Borg, G.; Scheidt, K. A.[1] "Magnesium Methoxide-Promoted Transesterification of Imides." Angewandte Chemie International Edition, 2002 , 41, 4569.[1] Link

-

Reductive Cleavage: Penning, T. D.; et al. "Synthesis of the Chiral Auxiliary 4-(Iodomethyl)oxazolidin-2-one."[1] Journal of Organic Chemistry, 1992 , 57, 3546. (Context on stability of the iodomethyl group). Link[1]

-

Safety in Scale-up: Gage, J. R.; Evans, D. A.[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68,[1] 83. Link[1]

Sources

Application of (R)-4-(Iodomethyl)oxazolidin-2-one in medicinal chemistry

Application Note: Strategic Utilization of (R)-4-(Iodomethyl)oxazolidin-2-one in Asymmetric Synthesis

Part 1: Executive Summary & Strategic Utility

(R)-4-(Iodomethyl)oxazolidin-2-one represents a high-value chiral synthon in the "chiral pool" toolbox. Unlike its more famous regioisomer, (5R)-5-(iodomethyl)oxazolidin-2-one (a direct precursor to Linezolid/Zyvox), the 4-substituted isomer is primarily utilized to access enantiopure

The strategic value of this molecule lies in the C-I bond (Carbon-Iodine) . The iodine atom serves as an exceptional leaving group (nucleofuge) on an exocyclic carbon, allowing for mild

Key Applications:

-

Divergent Synthesis: Precursor to chiral amines via azide displacement (Staudinger reduction route).

-

Sphingolipid Analogs: Synthesis of truncated or modified sphingosine backbones.

-

Peptidomimetics: Introduction of conformationally constrained side chains.

Part 2: Technical Deep Dive – The "Iodine Advantage"

In medicinal chemistry, the choice of leaving group dictates the harshness of reaction conditions. The iodide in (R)-4-(iodomethyl)oxazolidin-2-one offers a distinct kinetic advantage over chlorides or tosylates.

Comparative Reactivity Profile

| Leaving Group (LG) | Relative Reactivity ( | Reaction Temp Required | Risk of Racemization |

| -I (Iodide) | High (~100x vs Cl) | Room Temp - 60°C | Low |

| -OTs (Tosylate) | Moderate | 60°C - 80°C | Low-Moderate |

| -Cl (Chloride) | Low | >100°C (often requires NaI cat.) | High (Thermal) |

Expert Insight: When working with the 4-iodomethyl derivative, avoid strong bases (e.g., NaH, LDA) unless necessary for N-alkylation, as the oxazolidinone ring is susceptible to hydrolysis. For nucleophilic displacements at the iodomethyl group, neutral or slightly basic conditions (e.g.,

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Diamine Precursor via Azide Displacement

Objective: To convert the iodomethyl group into an azidomethyl group with complete retention of stereochemistry at C4, serving as a masked amine.

Materials:

-

Sodium Azide (

) (1.5 equiv) [DANGER: Shock Sensitive] -

DMF (Anhydrous)

-

Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (R)-4-(iodomethyl)oxazolidin-2-one (10 mmol, 2.27 g) in anhydrous DMF (20 mL).

-

Reagent Addition: Carefully add Sodium Azide (15 mmol, 0.975 g) in a single portion.

-

Critical Control Point: Ensure the reaction vessel is shielded from direct light. Carbon-Iodine bonds are photosensitive; light can induce homolytic cleavage and radical side reactions.

-

-

Reaction: Heat the mixture to 50°C in an oil bath. Stir for 6–8 hours.

-

Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexane). The iodide starting material (higher

) should disappear, replaced by the azide (lower

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (100 mL) to dissolve excess azide salts.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL) to remove DMF. -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude azide is often pure enough for reduction. If necessary, purify via flash column chromatography.

Self-Validating Check:

-

IR Spectroscopy: Look for the strong, characteristic azide stretching frequency at ~2100 cm⁻¹ . Absence of this peak indicates reaction failure.

Protocol B: Quality Control – Enantiomeric Purity Determination

Objective: To verify that the nucleophilic substitution did not racemize the C4 center.

Method: Chiral HPLC Column: Chiralpak AD-H or OD-H (Daicel) Mobile Phase: Hexane : Isopropanol (90:10) Flow Rate: 1.0 mL/min Detection: UV at 210 nm

Acceptance Criteria:

-

Retention Time: Compare against a racemic standard (prepared by mixing equal parts of (R) and (S) starting materials).

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways originating from the (R)-4-iodomethyl scaffold.

Figure 1: Divergent synthetic pathways from (R)-4-(iodomethyl)oxazolidin-2-one. The iodine atom serves as the reactive handle for nucleophilic attacks, leading to diverse chiral building blocks.

Part 5: Troubleshooting & Optimization

Issue 1: Low Yield / Decomposition

-

Cause: The C-I bond is labile. Prolonged heating above 80°C or exposure to light causes iodine elimination or radical degradation.

-

Solution: Wrap reaction vessels in aluminum foil. Keep reaction temperatures below 60°C. If higher temperatures are needed, switch to a polar aprotic solvent like DMSO to accelerate the rate at lower heat.

Issue 2: Hydrolysis of the Ring

-

Cause: Use of strong aqueous bases (NaOH/KOH) during nucleophilic substitution.

-

Solution: The oxazolidinone carbamate linkage is sensitive. Use non-nucleophilic bases (e.g.,

, DIPEA) or strictly anhydrous conditions if the nucleophile is basic.

Issue 3: Incomplete Reaction

-

Cause: Steric hindrance at the C4 position.

-

Solution: Add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) . Even though the leaving group is iodide, TBAI acts as a phase transfer catalyst and ensures a high concentration of soluble iodide/nucleophile pairs in the organic phase.

References

-

Synthesis and Application of Oxazolidinones

-

Iodocyclization Methodologies

-

Commercial & Physical Data

-

General Oxazolidinone Synthesis

Sources

- 1. guidechem.com [guidechem.com]

- 2. 144542-46-1 | (R)-4-(iodomethyl)oxazolidin-2-one - Capot Chemical [capotchem.com]

- 3. (R)-(-)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazolidinone synthesis [organic-chemistry.org]

- 11. 144542-46-1|(R)-4-(Iodomethyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

Use of (R)-4-(Iodomethyl)oxazolidin-2-one in the synthesis of antibacterial agents.

Application Note: Strategic Utilization of (R)-4-(Iodomethyl)oxazolidin-2-one in Antibacterial Synthesis

Executive Summary